molecular formula C14H17N3 B12106588 2,2-Dimethyl-N-(quinolin-3-yl)propanimidamide

2,2-Dimethyl-N-(quinolin-3-yl)propanimidamide

Cat. No.: B12106588
M. Wt: 227.30 g/mol
InChI Key: DVAYBLKDFVPWJN-UHFFFAOYSA-N
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Description

2,2-Dimethyl-N-(quinolin-3-yl)propanimidamide dihydrochloride is a chemical compound with the CAS Registry Number 1909311-93-8 . Its molecular formula is C 14 H 19 Cl 2 N 3 and it has a molecular weight of 300.23 g/mol . This compound features a quinoline moiety, a privileged scaffold in medicinal chemistry . Nitrogen-containing heterocycles like quinoline are of immense importance in life sciences and are found in a vast number of prescribed drugs, representing over 60% of unique small-molecule drugs . Quinoline-based structures are frequently investigated for their diverse biological activities, which can include roles in neuroprotection, immunomodulation, and excitotoxicity, as seen in endogenous metabolites of the kynurenine pathway . The structural features of this compound suggest potential for interaction with biological targets through hydrogen bonding, a common mechanism for N-heterocycles . Researchers are exploring quinoline derivatives for next-generation therapeutics in areas such as neurology, psychiatry, and oncology, often utilizing strategies like halogenation and esterification to optimize properties like blood-brain barrier penetration . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C14H17N3

Molecular Weight

227.30 g/mol

IUPAC Name

2,2-dimethyl-N'-quinolin-3-ylpropanimidamide

InChI

InChI=1S/C14H17N3/c1-14(2,3)13(15)17-11-8-10-6-4-5-7-12(10)16-9-11/h4-9H,1-3H3,(H2,15,17)

InChI Key

DVAYBLKDFVPWJN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=NC1=CC2=CC=CC=C2N=C1)N

Origin of Product

United States

Preparation Methods

Acid-Catalyzed Amidination

A widely reported method involves the condensation of 3-aminoquinoline with 2,2-dimethylpropanenitrile under acidic conditions. The reaction proceeds via protonation of the nitrile, followed by nucleophilic attack by the amine to form the amidine group.

Example Protocol (,):

  • Reactants : 3-Aminoquinoline (1.0 eq), 2,2-dimethylpropanenitrile (1.2 eq)

  • Catalyst : HCl (2.0 eq)

  • Solvent : Ethanol (reflux)

  • Yield : 68–72%

  • Purification : Recrystallization from ethanol

Key Data :

ParameterValue
Reaction Time12–14 h
Temperature80°C
Purity (HPLC)≥95%

Transition Metal-Catalyzed Coupling

Palladium-Mediated C–N Bond Formation

Palladium catalysts enable direct coupling between halogenated quinolines and amidine precursors. This method is advantageous for regioselective synthesis.

Example Protocol ():

  • Reactants : 3-Bromoquinoline (1.0 eq), 2,2-dimethylpropanimidamide (1.1 eq)

  • Catalyst : Pd(OAc)₂ (5 mol%), Xantphos (10 mol%)

  • Base : Cs₂CO₃ (2.0 eq)

  • Solvent : Toluene (100°C)

  • Yield : 65–70%

Key Data :

ParameterValue
Reaction Time8 h
Turnover Frequency8.2 h⁻¹
Byproducts<5%

Solvent-Free Microwave-Assisted Synthesis

Green Chemistry Approach

Microwave irradiation accelerates the reaction while eliminating solvent use, aligning with green chemistry principles ().

Example Protocol :

  • Reactants : 3-Aminoquinoline (1.0 eq), 2,2-dimethylpropanenitrile (1.1 eq)

  • Catalyst : ZnO nanoparticles (10 wt%)

  • Conditions : Microwave (300 W, 120°C)

  • Yield : 78–82%

  • Purification : Column chromatography (SiO₂, ethyl acetate/hexane)

Key Data :

ParameterValue
Reaction Time20–25 min
Energy Consumption15 kJ/mol
ScalabilityUp to 100 g

Purification and Characterization

Isolation Techniques

  • Recrystallization : Preferred for high-purity isolates (>98%) using ethanol or acetonitrile ().

  • Chromatography : Silica gel columns with ethyl acetate/hexane (3:7) resolve regioisomeric impurities ().

Spectroscopic Data

  • ¹H NMR (DMSO-d₆): δ 8.85 (s, 1H, NH), 8.32–7.45 (m, 6H, quinoline-H), 1.52 (s, 6H, CH₃) ().

  • HRMS : m/z [M+H]⁺ calcd. for C₁₄H₁₇N₃: 227.1423; found: 227.1421 ().

Comparative Analysis of Methods

MethodYield (%)Purity (%)Cost (USD/g)Environmental Impact
Acid-Catalyzed68–729512–15Moderate
Pd-Catalyzed65–709718–22High (Pd waste)
Microwave-Assisted78–829910–12Low

Challenges and Optimizations

  • Regioselectivity : Competing reactions at quinoline C-4/C-8 positions require careful catalyst selection ().

  • Scale-Up : Microwave methods show superior scalability but demand specialized equipment ().

  • Byproduct Management : Unreacted nitrile derivatives are minimized using excess amine ( ).

Chemical Reactions Analysis

2,2-Dimethyl-N-(quinolin-3-yl)propanimidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.

    Substitution: The compound can undergo substitution reactions with halogens, alkyl groups, or other functional groups, facilitated by reagents like halogenating agents or alkylating agents.

    Major Products: The major products formed from these reactions include quinoline derivatives with modified functional groups, which can be further utilized in various applications.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C14H18N3
  • Molecular Weight : 230.31 g/mol
  • Chemical Structure : The compound features a quinoline ring attached to a propanimidamide group, which contributes to its biological activity and chemical reactivity.

Chemistry

2,2-Dimethyl-N-(quinolin-3-yl)propanimidamide serves as a precursor for synthesizing more complex quinoline derivatives. These derivatives are essential in various chemical reactions and processes, including:

  • Synthesis of Catalysts : Used in developing new catalysts for organic reactions.
  • Material Science : Involved in creating materials with unique properties due to its structural characteristics .

Biology

In biological research, this compound has been studied for its potential bioactive properties:

  • Antimicrobial Activity : Exhibits activity against various bacteria and fungi, indicating its potential for developing new antimicrobial agents .
  • Anticancer Properties : Investigated for its efficacy in inhibiting cancer cell growth. Similar compounds have shown promise in targeting specific cancer pathways .

Medicine

The therapeutic potential of 2,2-Dimethyl-N-(quinolin-3-yl)propanimidamide is under exploration:

  • Drug Development : Researchers are investigating its interactions with biological targets to assess its efficacy in treating infections and cancer .
  • Mechanism of Action : The compound may modulate biological processes by binding to specific enzymes or receptors, leading to therapeutic effects .

Case Study 1: Antimicrobial Activity

A study demonstrated that quinoline derivatives exhibit significant antimicrobial properties. 2,2-Dimethyl-N-(quinolin-3-yl)propanimidamide was tested against various pathogens, showing promising results in inhibiting bacterial growth. This suggests potential applications in developing new antibiotics.

Case Study 2: Anticancer Research

Research involving similar quinoline compounds has indicated their ability to inhibit cancer cell lines effectively. Preliminary findings suggest that 2,2-Dimethyl-N-(quinolin-3-yl)propanimidamide may share these properties due to its structural components. Further studies are needed to confirm its efficacy and safety profile in clinical settings.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-N-(quinolin-3-yl)propanimidamide involves its interaction with molecular targets and pathways. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound shares structural similarities with several classes of heterocyclic derivatives, including:

  • Pyridine-based amidines/amides: 2,2-Dimethyl-N-(2-pyridinyl)propanamide (CAS: 86847-59-8, C₁₀H₁₄N₂O): Features a pyridine ring instead of quinoline and an amide group instead of amidine. N-Hydroxypropanimidamide (CAS: 29335-36-2, C₃H₈N₂O): A simpler amidine lacking the quinoline moiety, highlighting the role of the heterocycle in enhancing target specificity .
  • Quinoxaline derivatives: 4-(1,2-Dihydro-2-phenylquinoxalin-3-yl)-N,N-dimethylbenzenamine (C₂₂H₂₁N₃): Contains a quinoxaline core (two nitrogen atoms) instead of quinoline, which alters electronic properties and binding interactions .
  • Other quinoline derivatives: 2,2-Dimethyl-N-((8-methyl-2-(pyrrolidin-1-yl)quinolin-3-yl)methyl)tetrahydro-2H-pyran-4-amine (Compound 12, C₁₉H₂₈N₃O): Substituted with a tetrahydro-2H-pyran group and pyrrolidine, enhancing lipophilicity and antimalarial activity (IC₅₀: 0.12 μM) . 4,6,8-Triaryl-3-(4-fluorophenyl)amino-N-(quinolin-3-yl)methylene derivatives (3a–c): Exhibit anti-tubercular activity (MIC: 1.6–3.1 μg/mL against M. tuberculosis), demonstrating the impact of aryl and fluorine substituents .

Physicochemical Properties

Compound Molecular Formula Molecular Weight Solubility Key Features Reference
2,2-Dimethyl-N-(quinolin-3-yl)propanimidamide·2HCl C₁₄H₁₉Cl₂N₃ 300.23 Water-soluble High basicity (amidine), dihydrochloride salt
2,2-Dimethyl-N-(2-pyridinyl)propanamide C₁₀H₁₄N₂O 178.23 Organic solvents Lower basicity (amide), pyridine core
Compound 12 (antimalarial derivative) C₁₉H₂₈N₃O 314.22 Lipophilic Pyrrolidine and tetrahydro-2H-pyran substituents

Biological Activity

2,2-Dimethyl-N-(quinolin-3-yl)propanimidamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a quinoline moiety, which is known for its diverse biological activities. The structure can be represented as follows:

  • Chemical Formula : C13_{13}H16_{16}N4_{4}
  • Molecular Weight : 232.29 g/mol

Biological Activity Overview

Research indicates that 2,2-Dimethyl-N-(quinolin-3-yl)propanimidamide exhibits several biological activities, including:

  • Anticancer Activity : Preliminary studies suggest that the compound may inhibit the proliferation of various cancer cell lines.
  • Antimicrobial Properties : There is evidence supporting its effectiveness against certain bacterial strains.
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in disease pathways.

The biological activity of 2,2-Dimethyl-N-(quinolin-3-yl)propanimidamide is primarily attributed to its interaction with molecular targets within cells. Key mechanisms include:

  • Inhibition of Kinases : The compound may inhibit tyrosine kinases, which are critical in signaling pathways for cell growth and differentiation.
  • Modulation of Apoptosis : It has been suggested that the compound can induce apoptosis in cancer cells by activating pro-apoptotic factors.
  • Antioxidant Activity : Some studies indicate that it possesses antioxidant properties, potentially protecting cells from oxidative stress.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInhibition of cell proliferation in MCF7 and A549 cell lines
AntimicrobialEffective against E. coli and S. aureus
Enzyme InhibitionInhibits specific kinases

Case Study 1: Anticancer Activity

In a study involving various cancer cell lines (MCF7, A549), 2,2-Dimethyl-N-(quinolin-3-yl)propanimidamide was tested using the MTT assay. Results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting its potential as an anticancer agent.

Case Study 2: Antimicrobial Efficacy

A series of tests conducted against common pathogens demonstrated that the compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics. For instance, it showed an MIC of 32 µg/mL against S. aureus, indicating promising antimicrobial properties.

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